[4-(Tetrahydropyran-4-yloxy)phenyl]methylamine
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Overview
Description
[4-(Tetrahydropyran-4-yloxy)phenyl]methylamine: is an organic compound with the molecular formula C12H17NO2. It is a heterocyclic building block used in various chemical syntheses. The compound features a tetrahydropyran ring attached to a phenyl group, which is further connected to a methylamine group. This structure imparts unique chemical properties, making it valuable in synthetic chemistry and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine typically involves the reaction of 4-hydroxybenzaldehyde with tetrahydropyran in the presence of an acid catalyst to form the tetrahydropyran-4-yloxy derivative. This intermediate is then subjected to reductive amination with methylamine to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the amine group to a primary amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Formation of oxides or imines.
Reduction: Formation of primary amines.
Substitution: Introduction of substituents like halogens or nitro groups on the phenyl ring.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies .
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in the study of enzyme inhibition and receptor binding .
Medicine:
- Explored for its potential therapeutic applications, including drug development.
- Studied for its effects on various biological pathways .
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new industrial processes and products .
Mechanism of Action
The mechanism of action of [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to changes in cellular functions and responses .
Comparison with Similar Compounds
- [4-(Aminomethyl)cyclohexyl]methylamine
- N-(4-methoxybenzyl)-N-Methylamine
- 2-(4-methylsulfonyl-phenyl)-ethylamine hydrochloride
- (2-Methoxy-1-pyridin-2-ylethyl)methylamine
Comparison:
- [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine features a tetrahydropyran ring, which imparts unique steric and electronic properties compared to other similar compounds.
- The presence of the tetrahydropyran ring can influence the compound’s reactivity and interactions with molecular targets, making it distinct in its applications and effects .
Properties
IUPAC Name |
[4-(oxan-4-yloxy)phenyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c13-9-10-1-3-11(4-2-10)15-12-5-7-14-8-6-12/h1-4,12H,5-9,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNQGXQLNABWSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC=C(C=C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640240 |
Source
|
Record name | 1-{4-[(Oxan-4-yl)oxy]phenyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864266-61-5 |
Source
|
Record name | 4-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=864266-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-{4-[(Oxan-4-yl)oxy]phenyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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